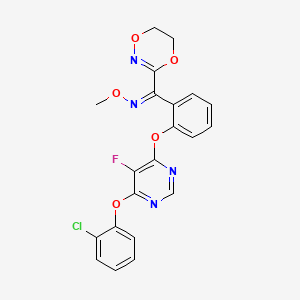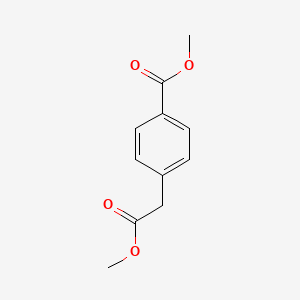
Methyl 4-(2-methoxy-2-oxoethyl)benzoate
Übersicht
Beschreibung
Methyl 4-(2-methoxy-2-oxoethyl)benzoate is a chemical compound that is part of a broader class of organic compounds known as benzoates. These compounds are characterized by a benzoic acid structure where the hydrogen of the carboxyl group is replaced by a different functional group. In this case, the functional group is a 2-methoxy-2-oxoethyl group. Benzoates are known for their diverse applications, including their use as intermediates in organic synthesis and their mesomorphic and fluorescence properties .
Synthesis Analysis
The synthesis of compounds related to methyl 4-(2-methoxy-2-oxoethyl)benzoate often involves condensation reactions. For instance, methyl 4-(4-aminostyryl) benzoate is prepared through a reaction that includes the formation of carbon-carbon bonds, as indicated by FT-IR absorption at 1624 cm⁻¹ . Similarly, methyl 4-(5-formyl-2-methoxyphenoxy)benzoate is synthesized from methyl 4-bromobenzoate and iso-vanilline by a condensation reaction, with the optimization of reaction conditions such as catalysts and condensing agents . These methods highlight the importance of optimizing reaction conditions to achieve high yields and desired properties in the synthesis of benzoate derivatives.
Molecular Structure Analysis
The molecular structure of benzoate derivatives is often elucidated using spectroscopic techniques such as IR, NMR, and UV-Vis spectroscopy, as well as single-crystal X-ray diffraction. For example, (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate has been characterized using these methods, and its structure has been further investigated using density functional theory (DFT) . The crystal structures of related compounds, such as methyl 4-bromo-2-(methoxymethoxy)benzoate, have been analyzed, revealing two-dimensional architectures formed by hydrogen bonds and other non-covalent interactions .
Chemical Reactions Analysis
The reactivity of benzoate derivatives can be quite diverse. For instance, methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate undergoes cyclization in the presence of bases to yield 2-substituted anilides . The global chemical reactivity descriptors, such as those studied for (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate, can provide insights into the reactivity and stability of these compounds in various solvent media .
Physical and Chemical Properties Analysis
Benzoate derivatives exhibit a range of physical and chemical properties. For example, a series of methyl 4-(4-alkoxystyryl)benzoates was studied for their liquid crystalline and fluorescence properties, showing that increasing the chain length enhances mesophase stability . The thermal stability of these compounds can be significant, with some being stable up to 200°C . The mesomorphic properties of related compounds, such as alkyl 4-[4-(4-methoxybenzoyloxy)benzylideneamino]benzoates, have also been extensively studied, revealing the influence of ester alkyl groups on the thermal stability of the nematic phase .
Wissenschaftliche Forschungsanwendungen
- Methyl 4-(2-methoxy-2-oxoethyl)benzoate is a chemical compound with the CAS Number: 52787-14-1 . It has a molecular weight of 208.21 .
- The physical form of this compound can be either a crystal, lump, or liquid .
-
Chemical Synthesis
-
Cancer Research
-
Pharmaceutical Research
-
Antibacterial Research
- Some derivatives of this compound have shown significant antibacterial activity . In a study, the synthesized compounds exhibited a significant zone of inhibition ranging from 12.5±0.14 to 15.35±0.63 mm at higher concentrations (100 μg/mL) . The specific methods and results would be detailed in the original research paper.
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 4-(2-methoxy-2-oxoethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-10(12)7-8-3-5-9(6-4-8)11(13)15-2/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQYBHOZQQRJBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441409 | |
| Record name | methyl 4-(2-methoxy-2-oxoethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-methoxy-2-oxoethyl)benzoate | |
CAS RN |
52787-14-1 | |
| Record name | methyl 4-(2-methoxy-2-oxoethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzeneacetic acid, 4-(methoxycarbonyl)-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





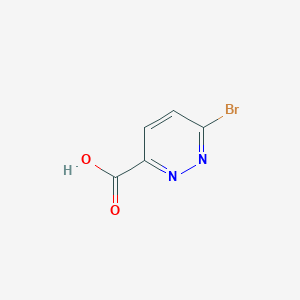
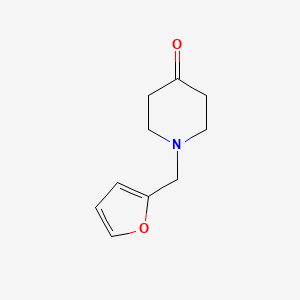
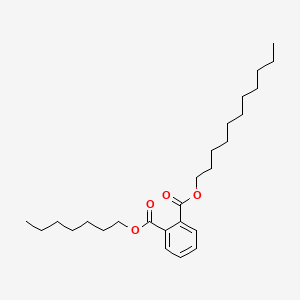

![9-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B1337098.png)
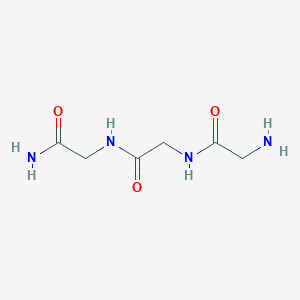
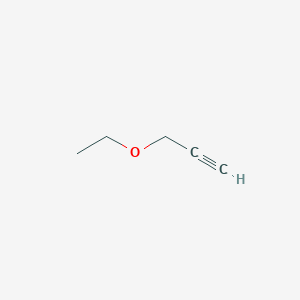
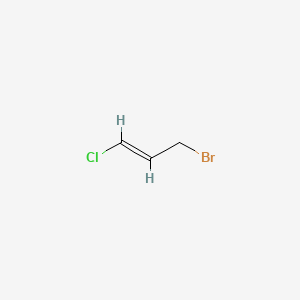
![2-[2-[4-(Diethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B1337106.png)
